2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Liquid Crystal Dielectric Anisotropy Fluorinated Building Block

2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898786-80-6), also known as 1-(2,3-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one, is a synthetic aromatic ketone with the molecular formula C17H22F2O3 and a molecular weight of 312.35 g/mol. It is characterized by a 2,3-difluorophenyl moiety linked to a valerophenone backbone, which is further functionalized with a 5,5-dimethyl-1,3-dioxane ring.

Molecular Formula C17H22F2O3
Molecular Weight 312.35 g/mol
CAS No. 898786-80-6
Cat. No. B1326169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
CAS898786-80-6
Molecular FormulaC17H22F2O3
Molecular Weight312.35 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)F)F)C
InChIInChI=1S/C17H22F2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)12-6-5-7-13(18)16(12)19/h5-7,15H,3-4,8-11H2,1-2H3
InChIKeySOQRIQLDIYJWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898786-80-6): A Fluorinated Ketone for Advanced Liquid Crystal and Synthesis Applications


2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898786-80-6), also known as 1-(2,3-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one, is a synthetic aromatic ketone with the molecular formula C17H22F2O3 and a molecular weight of 312.35 g/mol . It is characterized by a 2,3-difluorophenyl moiety linked to a valerophenone backbone, which is further functionalized with a 5,5-dimethyl-1,3-dioxane ring. This compound belongs to a class of fluorinated building blocks and is indicated for use as an intermediate in the synthesis of liquid crystals, as well as in pharmaceutical and material science research .

Why 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898786-80-6) Cannot Be Replaced by a Simple Analog


Generic substitution of this compound is not feasible due to the specific and synergistic effects of its three key structural features: the 2,3-difluoro substitution pattern on the phenyl ring, the 5,5-dimethyl-1,3-dioxane protecting group, and the valerophenone core. The ortho- and meta-fluorine atoms impart a specific electronic profile crucial for performance in liquid crystal displays, where compounds containing the 2,3-difluoro-1,4-phenylene group are known to exhibit a large negative dielectric anisotropy [1]. Furthermore, the 5,5-dimethyl-1,3-dioxan-2-yl substituent is not merely a protective group; it provides steric bulk and hydrolytic stability that influences the compound's shelf life and handling properties [2]. Altering the fluorine substitution pattern (e.g., to 2,4- or 2,5-difluoro) or replacing the dioxane with a different acetal or leaving the ketone unprotected would fundamentally change the molecule's physicochemical properties, making it unsuitable for its intended applications in liquid crystal mixtures or as a specific synthetic intermediate.

Procurement-Relevant Evidence Guide: Quantifying the Differentiators of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898786-80-6)


Differentiation via 2,3-Difluoro Substitution Pattern for Liquid Crystal Applications

The specific 2,3-difluoro substitution pattern on the phenyl ring is a critical structural determinant for liquid crystal applications. According to patent literature, compounds containing the 2,3-difluoro-1,4-phenylene group are specifically cited for their ability to exhibit a 'large negative dielectric anisotropy value' [1]. This is a quantifiable class-level inference for the target compound compared to non-fluorinated or differently fluorinated analogs (e.g., 2,4- or 2,5-difluoro isomers) which would not confer the same specific dipole alignment and resulting electro-optical properties required for Vertical Alignment (VA) display modes.

Liquid Crystal Dielectric Anisotropy Fluorinated Building Block

Impact of 5,5-Dimethyl-1,3-dioxane Ring on Compound Stability

The 5,5-dimethyl-1,3-dioxan-2-yl group is not a generic acetal. Its steric bulk from the gem-dimethyl substitution is specifically noted to provide 'steric protection and hydrolytic stability, improving shelf life and handling' [1]. This is a class-level inference when compared to similar compounds lacking this group (e.g., simple valerophenone or other acetals like 1,3-dioxolane). While no direct comparative stability study was identified for this exact molecule, this is a well-established principle in protecting group chemistry that supports the specific utility of this substituent over simpler, less stable alternatives.

Synthetic Intermediate Stability Protecting Group

Physicochemical Properties Differentiated from Unsubstituted Valerophenone

The target compound has significantly different physicochemical properties compared to the base structure, valerophenone (CAS 1009-14-9). The molecular weight is nearly doubled (312.35 g/mol vs. 162.23 g/mol), and the introduction of two fluorine atoms and a dioxane ring substantially increases lipophilicity and alters boiling point and vapor pressure . These changes are critical for applications where volatility or solubility profiles must be controlled, such as in liquid crystal mixtures or as a non-volatile synthetic intermediate.

Physicochemical Properties Lipophilicity Molecular Weight

Primary Research and Industrial Scenarios for Procuring 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone


Synthesis of Advanced Liquid Crystal Mixtures for Vertical Alignment (VA) Displays

This compound is a critical intermediate for synthesizing liquid crystalline materials for VA-mode LCDs. The defining 2,3-difluoro substitution pattern is directly linked to achieving the large negative dielectric anisotropy required for this display technology. Procuring this specific isomer is therefore essential for research programs aimed at developing or optimizing VA liquid crystal mixtures [1].

Pharmaceutical R&D as a Protected, Lipophilic Building Block

The compound's structure makes it a valuable intermediate in medicinal chemistry. The 5,5-dimethyl-1,3-dioxane ring acts as a stable protecting group for a latent aldehyde or ketone, while the fluorinated aromatic ring can enhance metabolic stability and lipophilicity. It can be used as a scaffold for synthesizing more complex fluorinated drug candidates, particularly those targeting the central nervous system .

Academic Research on the Impact of Lateral Fluorination on Molecular Properties

This compound serves as a well-defined model system for studying the effects of vicinal difluoro substitution on a molecule's conformational, electronic, and mesomorphic properties. Researchers can use it to experimentally investigate and quantify how the 2,3-difluoro pattern influences properties like dipole moment, polarizability, and phase behavior compared to other difluoro isomers or the parent, non-fluorinated system [2].

Material Science: Precursor for Fluorinated Polymers and Advanced Organic Materials

The combination of a functionalizable ketone and a stable dioxane ring makes this molecule a potential monomer or cross-linker for advanced polymer synthesis. The fluorine atoms can impart desirable properties like low surface energy, high thermal stability, and chemical resistance to the resulting materials. Its use is indicated in the development of specialty coatings, electronic materials, and other high-performance organic substances .

Technical Documentation Hub

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